molecular formula C13H16BrFO3 B7989987 Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate

Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate

Cat. No.: B7989987
M. Wt: 319.17 g/mol
InChI Key: NJONHLJFHGRSMU-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate typically involves the esterification of 5-(4-bromo-3-fluoro-phenoxy)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy pentanoates.

    Oxidation: Formation of 5-(4-bromo-3-fluoro-phenoxy)pentanoic acid.

    Reduction: Formation of 5-(4-bromo-3-fluoro-phenoxy)pentanol.

Scientific Research Applications

Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate in biological systems is not well-documented. its structural features suggest that it may interact with biological targets through mechanisms such as:

    Enzyme Inhibition: The bromo and fluoro substituents may enhance binding affinity to certain enzymes, leading to inhibition of their activity.

    Receptor Modulation: The compound may act as a modulator of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate can be compared with other similar compounds such as:

    Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate: Similar structure but with a chloro substituent instead of bromo, which may affect its reactivity and biological activity.

    Ethyl 5-(4-bromo-3-chloro-phenoxy)pentanoate: Contains both bromo and chloro substituents, potentially leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of bromo and fluoro substituents, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 5-(4-bromo-3-fluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJONHLJFHGRSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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